molecular formula C19H16N2O5 B5225584 4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5225584
M. Wt: 352.3 g/mol
InChI Key: YEVABRGGXJQQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as NBMPR, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the transport of nucleosides and nucleoside analogs across the cell membrane.

Mechanism of Action

4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one inhibits hENT1 by binding to the transporter and preventing the transport of nucleosides and nucleoside analogs across the cell membrane. This inhibition leads to an accumulation of nucleosides and nucleoside analogs in the extracellular space, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one are primarily related to its inhibition of hENT1. This inhibition can lead to an accumulation of nucleosides and nucleoside analogs in the extracellular space, which can affect cellular processes such as DNA synthesis and repair. 4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to increase the sensitivity of cancer cells to nucleoside analogs, suggesting that it may have potential as a chemosensitizer in cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potency as an inhibitor of hENT1. This allows for precise control of nucleoside and nucleoside analog transport across the cell membrane. However, one limitation of using 4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is its potential to affect other transporters or cellular processes. Careful experimental design and control is necessary to ensure that the effects observed are specific to hENT1 inhibition.

Future Directions

There are several future directions for research involving 4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more specific and potent inhibitors of hENT1. This could lead to the development of more effective nucleoside analogs for cancer therapy. Another area of interest is the study of hENT1 expression and regulation in different cell types and under different conditions. This could provide insight into the role of hENT1 in normal cellular processes and disease states. Finally, the use of 4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one as a chemosensitizer in cancer therapy warrants further investigation, particularly in combination with other drugs or treatment modalities.

Synthesis Methods

The synthesis of 4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 4-nitrobenzaldehyde and ethyl acetoacetate to form 4-nitrophenyl-3-oxobutanoate. This intermediate is then reacted with benzylamine to form 4-nitrophenyl-3-(benzylamino)butanoate, which is subsequently reduced with sodium borohydride to produce 4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been used extensively in scientific research as a tool to study the role of hENT1 in nucleoside transport. It has been used to investigate the transport kinetics of nucleosides and nucleoside analogs, as well as to study the regulation of hENT1 expression. 4-acetyl-1-benzyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has also been used in cancer research to study the effects of nucleoside analogs on cancer cell proliferation.

properties

IUPAC Name

3-acetyl-1-benzyl-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-12(22)16-17(14-7-9-15(10-8-14)21(25)26)20(19(24)18(16)23)11-13-5-3-2-4-6-13/h2-10,17,23H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVABRGGXJQQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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